2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride
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Overview
Description
“6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride” is a chemical compound with the CAS Number: 2402830-99-1 . It has a molecular weight of 222.74 .
Molecular Structure Analysis
The InChI Code for “6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride” is 1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3 .Scientific Research Applications
Synthesis and Stereochemistry Studies : The synthesis of analogs of 2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride, such as 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, has been studied. These compounds have been used to determine absolute stereochemistry using methods like X-ray crystallography and circular dichroism ((Murai et al., 2000)).
Improved Synthesis Techniques : An improved synthesis method for bicyclic spiro compounds like 2-oxa-6-azaspiro[3.3]heptane has been developed, focusing on enhancing stability and solubility, which broadens the range of possible reactions ((Richard N S van der Haas et al., 2017)).
Photochemical Reactions : Studies on the photoreactions of diketene with maleic anhydride and dimethylmaleic anhydride have led to the formation of compounds like 2-oxo-1-oxaspiro [3.3] heptane-cis-5, 6-dicarboxylic anhydride, highlighting the potential of these reactions in synthesizing complex organic structures ((Tetsuzo Kato et al., 1980)).
NMR Spectroscopy Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the spectra of 2,6-disubstituted spiro[3.3]heptane derivatives, providing insights into the molecular structure and behavior of these compounds ((A. J. D. Hoog et al., 1974)).
Coordination Chemistry : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-dithiaspiro[3.3]heptane, have been studied for their ability to act as molecular rigid rods in the coordination of transition metal centers. These studies contribute to our understanding of coordination chemistry and the design of new materials ((M. Petrukhina et al., 2005)).
Biomedical Research : Dimethyl sulfoxide, a related compound, has been studied for its antioxidant properties, highlighting its potential as a solvent in biomedical research and neuroprotective antioxidant evaluation ((Carolina Sanmartín-Suárez et al., 2011)).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethylspiro[3.3]heptane-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWYXUNMOWOEBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)S(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride |
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